Reduced 5'-O-Sulfonation vs. MSCl
In phosphotriester-based dinucleotide coupling, the sterically demanding triisopropylphenylsulfonyl-triazole (TPST) effectively avoids the extensive 5'-O-sulfonation that plagues less hindered sulfonyl chlorides. While mesitylenesulfonyl chloride (MSCl) can sulfonate the primary 5'-OH of the nucleoside component, blocking further condensation, TPST's bulky 2,4,6-triisopropyl substitution pattern sterically hinders the approach of the nucleotide hydroxyl to the sulfonyl center, preserving the hydroxyl for productive coupling [1].
| Evidence Dimension | 5'-O-sulfonation side-reaction propensity |
|---|---|
| Target Compound Data | Steric bulk of triisopropylphenyl group prevents hydroxyl approach; no significant 5'-sulfonation observed in coupling reactions [1] |
| Comparator Or Baseline | Mesitylenesulfonyl chloride (MSCl) causes extensive 5'-O-sulfonation of the nucleoside, blocking condensation [1] |
| Quantified Difference | MSCl sulfonation blocks coupling (yield reduction not explicitly quantified in source); TPST enables clean coupling without hydroxyl blockade [1] |
| Conditions | Phosphotriester internucleotide coupling in solution-phase oligonucleotide synthesis (pyridine solvent, anhydrous conditions) |
Why This Matters
Avoidance of irreversible 5'-O-sulfonation eliminates a known yield-limiting side reaction, making TPST the preferred reagent for high-fidelity block coupling in oligonucleotide assembly.
- [1] Seth, A.K.; Jay, E. A study of the efficiency and the problem of sulfonation of several condensing reagents and their mechanisms for the chemical synthesis of deoxyoligoribonucleotides. Nucleic Acids Research 1980, 8 (22), 5445–5459. View Source
